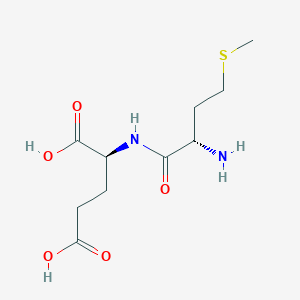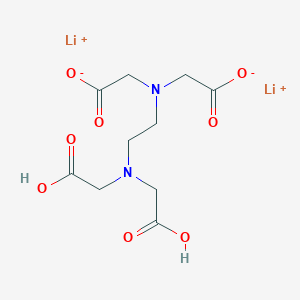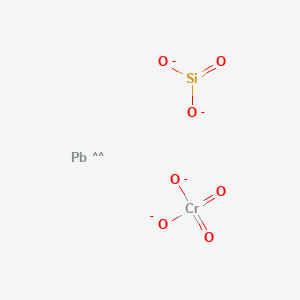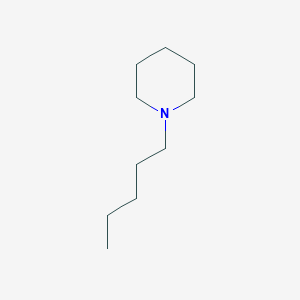
1-Pentylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as 1-n-pentylpiperidine or 1-PP. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-Pentylpiperidine is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors such as the N-methyl-D-aspartate (NMDA) receptor. This binding results in the inhibition of the release of excitatory neurotransmitters such as glutamate, leading to the reduction of neuronal activity.
Biochemical and Physiological Effects:
1-Pentylpiperidine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. It has also been studied for its potential use as an analgesic and anesthetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Pentylpiperidine in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 1-Pentylpiperidine. These include the development of more efficient and cost-effective synthesis methods, the identification of its binding sites and mechanism of action, and the evaluation of its potential use in the treatment of various diseases. It is also important to study the potential side effects and toxicity of this compound to ensure its safe use in humans.
Conclusion:
1-Pentylpiperidine is a promising compound with potential applications in various fields of scientific research such as drug discovery and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safe use in humans.
Méthodes De Synthèse
The synthesis of 1-Pentylpiperidine involves the reaction of 1-Pentylamine with Piperidine in the presence of a catalyst such as Palladium on carbon. This reaction results in the formation of 1-Pentylpiperidine as the main product. The purity of the compound can be improved by using various purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Pentylpiperidine has potential applications in various fields of scientific research such as drug discovery and medicinal chemistry. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anesthetic agent.
Propriétés
Numéro CAS |
10324-58-0 |
|---|---|
Nom du produit |
1-Pentylpiperidine |
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-pentylpiperidine |
InChI |
InChI=1S/C10H21N/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H2,1H3 |
Clé InChI |
LQWJONARYDIOSE-UHFFFAOYSA-N |
SMILES |
CCCCCN1CCCCC1 |
SMILES canonique |
CCCCCN1CCCCC1 |
Point d'ébullition |
198.2 °C |
Autres numéros CAS |
10324-58-0 85187-53-7 |
Synonymes |
1-pentylpiperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



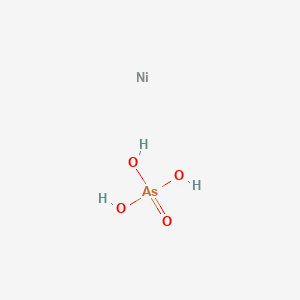
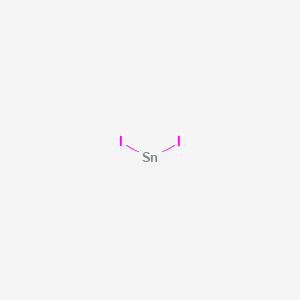
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
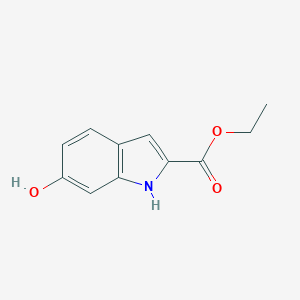
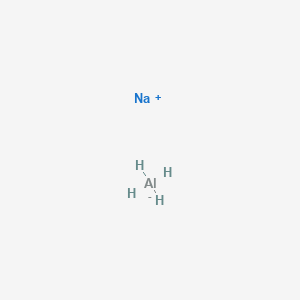
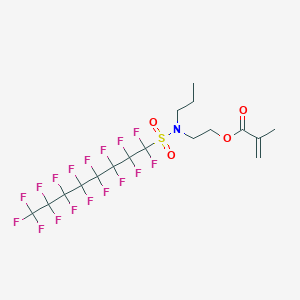
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
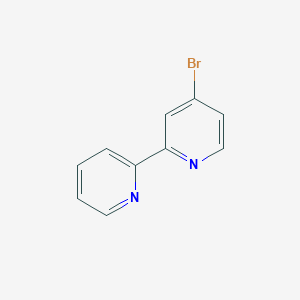
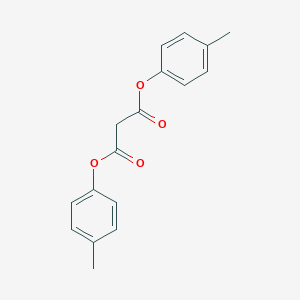
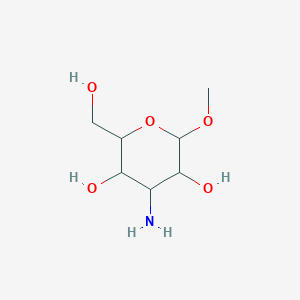
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
